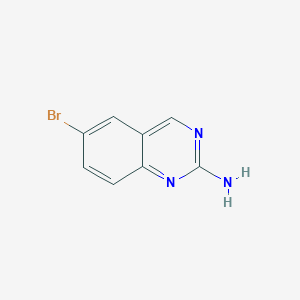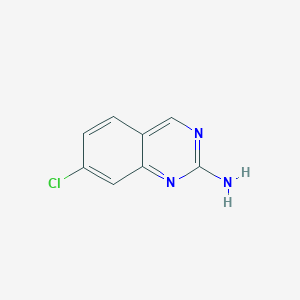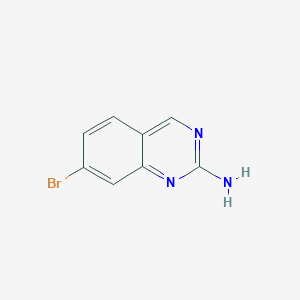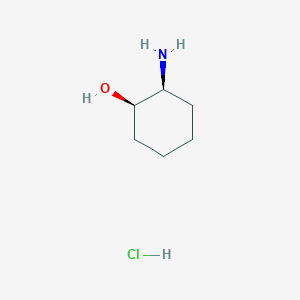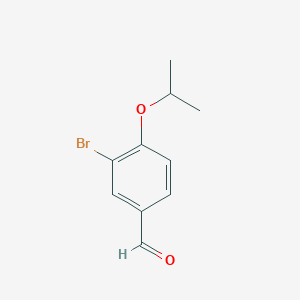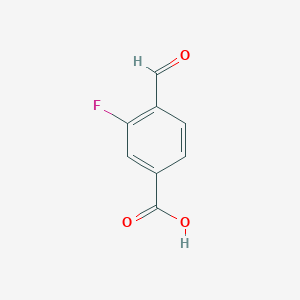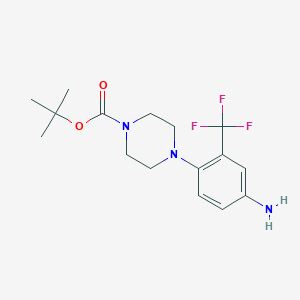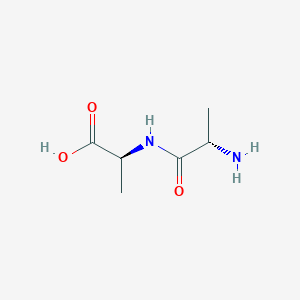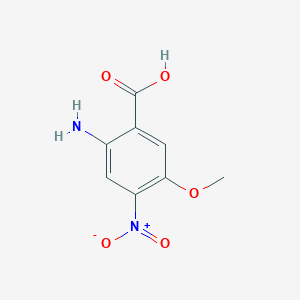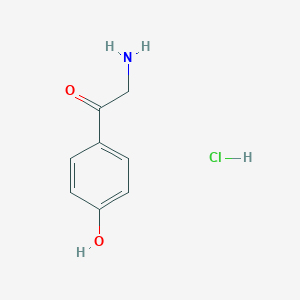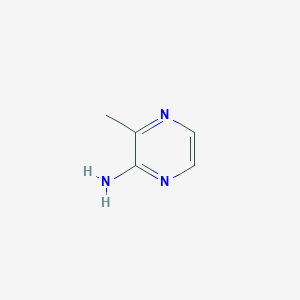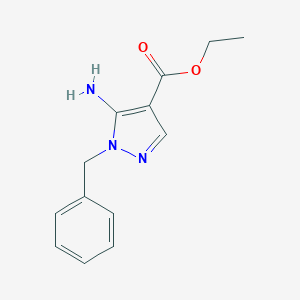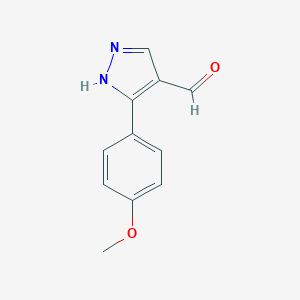
3-formyl-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
“3-formyl-1H-indole-4-carboxylic acid” is a chemical compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including “3-formyl-1H-indole-4-carboxylic acid”, has been a subject of interest in the field of organic chemistry . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The InChI code for “3-formyl-1H-indole-4-carboxylic acid” is 1S/C10H7NO3/c12-5-6-4-11-8-3-1-2-7 (9 (6)8)10 (13)14/h1-5,11H, (H,13,14) . This code provides a specific representation of the molecule’s structure .
Physical And Chemical Properties Analysis
“3-formyl-1H-indole-4-carboxylic acid” is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Treatment of Cancer Cells, Microbes, and Various Disorders
- Scientific Field: Medical and Biological Research .
- Application Summary: Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application: While the specific methods of application for “3-formyl-1H-indole-4-carboxylic acid” are not detailed, generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes: Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They play a significant role in cell biology .
Synthesis of Alkaloids
- Scientific Field: Organic Chemistry .
- Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids .
- Methods of Application: The specific methods of synthesis for “3-formyl-1H-indole-4-carboxylic acid” are not detailed, but the investigation of novel methods of synthesis has attracted the attention of the chemical community .
- Results or Outcomes: The construction of indoles as a moiety in selected alkaloids has been highlighted .
Antimycobacterial Activity
- Scientific Field: Medical and Biological Research .
- Application Summary: Certain 1H-indoles have been synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .
- Methods of Application: The specific methods of application for “3-formyl-1H-indole-4-carboxylic acid” are not detailed, but the synthesized 1H-indoles were tested for their inhibitory activity against Mtb .
- Results or Outcomes: The top hit compounds were active against multidrug-resistant strains, without cross-resistance with first-line drugs .
Synthesis of Tryptophan Dioxygenase Inhibitors
- Scientific Field: Medical and Biological Research .
- Application Summary: “3-formyl-1H-indole-4-carboxylic acid” can be used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
- Methods of Application: The specific methods of application are not detailed, but generally, these compounds are synthesized and then tested for their biological activity .
- Results or Outcomes: The synthesized compounds can potentially inhibit tryptophan dioxygenase, which plays a role in cancer immunomodulation .
Preparation of Antifungal Agents
- Scientific Field: Medical and Biological Research .
- Application Summary: “3-formyl-1H-indole-4-carboxylic acid” can be used as a reactant for the enantioselective preparation of antifungal agents .
- Methods of Application: The specific methods of application are not detailed, but generally, these compounds are synthesized and then tested for their antifungal activity .
- Results or Outcomes: The synthesized compounds can potentially act as antifungal agents .
Synthesis of BACE-1 Inhibitors
- Scientific Field: Medical and Biological Research .
- Application Summary: “3-formyl-1H-indole-4-carboxylic acid” can be used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .
- Methods of Application: The specific methods of application are not detailed, but generally, these compounds are synthesized and then tested for their inhibitory activity against BACE-1 .
- Results or Outcomes: The synthesized compounds can potentially inhibit BACE-1, which plays a role in the pathogenesis of Alzheimer’s disease .
Antiviral Activity
- Scientific Field: Medical and Biological Research .
- Application Summary: Indole derivatives have shown potential antiviral activity .
- Methods of Application: The specific methods of application for “3-formyl-1H-indole-4-carboxylic acid” are not detailed, but generally, these compounds are synthesized and then tested for their antiviral activity .
- Results or Outcomes: The synthesized compounds can potentially act as antiviral agents .
Anti-inflammatory Activity
- Scientific Field: Medical and Biological Research .
- Application Summary: Indole derivatives have shown potential anti-inflammatory activity .
- Methods of Application: The specific methods of application for “3-formyl-1H-indole-4-carboxylic acid” are not detailed, but generally, these compounds are synthesized and then tested for their anti-inflammatory activity .
- Results or Outcomes: The synthesized compounds can potentially act as anti-inflammatory agents .
Antioxidant Activity
- Scientific Field: Medical and Biological Research .
- Application Summary: Indole derivatives have shown potential antioxidant activity .
- Methods of Application: The specific methods of application for “3-formyl-1H-indole-4-carboxylic acid” are not detailed, but generally, these compounds are synthesized and then tested for their antioxidant activity .
- Results or Outcomes: The synthesized compounds can potentially act as antioxidants .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Indole derivatives, including “3-formyl-1H-indole-4-carboxylic acid”, have shown potential in various therapeutic strategies . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on exploring these therapeutic potentials further .
Eigenschaften
IUPAC Name |
3-formyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-4-11-8-3-1-2-7(9(6)8)10(13)14/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURRHBQBOQINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619762 | |
| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-4-carboxylic acid | |
CAS RN |
208772-46-7 | |
| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



